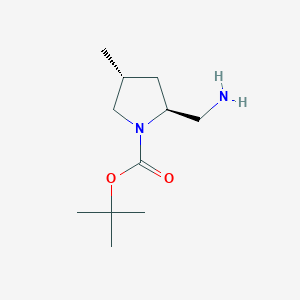

tert-Butyl (2S,4R)-2-(aminomethyl)-4-methylpyrrolidine-1-carboxylate

Description

IUPAC Nomenclature and Stereochemical Descriptors

The IUPAC name tert-butyl (2S,4R)-2-(aminomethyl)-4-methylpyrrolidine-1-carboxylate systematically describes the compound’s structure. The parent heterocycle is pyrrolidine, a five-membered saturated ring containing one nitrogen atom. The numbering begins at the nitrogen (position 1), with substituents prioritized according to Cahn-Ingold-Prelog rules:

- Position 1 : A tert-butyloxycarbonyl (Boc) group, forming the carboxylate ester.

- Position 2 : An aminomethyl (-CH2NH2) group with S configuration.

- Position 4 : A methyl (-CH3) group with R configuration.

The stereochemical descriptors (2S,4R) arise from the spatial arrangement of substituents. The aminomethyl group at C2 adopts an S configuration due to the priority order N > C > H, while the methyl group at C4 assumes an R configuration based on its substituent hierarchy. The SMILES notation C[C@@H]1C[C@H](CN1C(=O)OC(C)(C)C)N explicitly encodes this stereochemistry, with @@ and @ denoting the relative configurations.

Molecular Geometry and Bond Angle Analysis

X-ray crystallographic studies of related pyrrolidine carboxylates reveal key geometric parameters. While direct data for this compound are limited, analogous structures exhibit:

The tert-butyl group introduces steric hindrance, increasing the N1-C2-C3-C4 torsion angle to -162.9° compared to -150° in unsubstituted pyrrolidine. This distortion planarizes the carboxylate moiety, enhancing resonance stabilization. The aminomethyl group adopts a gauche conformation relative to the methyl group at C4, minimizing 1,3-diaxial interactions.

Comparative Analysis with Related Pyrrolidine Carboxylates

Structural variations among pyrrolidine carboxylates significantly influence their physicochemical properties:

The tert-butyl group in the title compound confers superior stability against enzymatic degradation compared to methyl or ethyl esters. Conversely, fluorine-substituted analogs exhibit greater lipophilicity (clogP +0.8 vs. +0.5), impacting blood-brain barrier permeability.

Properties

Molecular Formula |

C11H22N2O2 |

|---|---|

Molecular Weight |

214.30 g/mol |

IUPAC Name |

tert-butyl (2S,4R)-2-(aminomethyl)-4-methylpyrrolidine-1-carboxylate |

InChI |

InChI=1S/C11H22N2O2/c1-8-5-9(6-12)13(7-8)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9+/m1/s1 |

InChI Key |

SPAFVSZOQQYHLU-BDAKNGLRSA-N |

Isomeric SMILES |

C[C@@H]1C[C@H](N(C1)C(=O)OC(C)(C)C)CN |

Canonical SMILES |

CC1CC(N(C1)C(=O)OC(C)(C)C)CN |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Chiral Precursors

The synthesis begins with chiral pyrrolidine derivatives, often obtained via asymmetric synthesis or chiral pool synthesis from natural amino acids or chiral building blocks. The stereochemistry (2S,4R) is critical and must be preserved throughout the synthesis to ensure the desired biological activity.

Protection of the Amino Group

The primary amine on the pyrrolidine ring is protected using di-tert-butyl dicarbonate (Boc2O) under basic conditions (e.g., sodium bicarbonate or triethylamine) to form the Boc-protected intermediate. This step is typically carried out in polar aprotic solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) at temperatures ranging from 0 to 25°C to minimize racemization.

Installation of the Aminomethyl Group

The aminomethyl substituent at the 2-position can be introduced via reductive amination or nucleophilic substitution reactions. For example, reductive amination using formaldehyde and a reducing agent such as sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation with palladium on carbon (Pd/C) and ammonium formate can be employed.

Formation of the tert-Butyl Carboxylate

The carboxylate moiety is introduced by reacting the Boc-protected amine with di-tert-butyl dicarbonate or related reagents to form the tert-butyl ester. This reaction is typically performed under mild basic conditions to avoid side reactions and preserve stereochemistry.

Purification and Characterization

Purification is commonly achieved by column chromatography using ethyl acetate/heptane gradients or recrystallization. The stereochemical purity and identity are confirmed by:

- NMR Spectroscopy: ^1H and ^13C NMR to verify the presence of the tert-butyl group (singlet near 1.4 ppm) and pyrrolidine ring protons.

- Mass Spectrometry: High-resolution mass spectrometry (HRMS) to confirm molecular weight (~214.3 g/mol).

- Chiral HPLC: To assess enantiomeric excess and purity.

| Step | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|

| Boc Protection | Boc2O, NaHCO3, THF, 0–25°C, 2–4 h | 85–95 | Mild conditions prevent racemization |

| Aminomethylation | Formaldehyde, NaBH3CN, MeOH, RT, 12 h | 70–90 | Reductive amination with high selectivity |

| Ester Formation | Boc2O, triethylamine, DCM, 0–25°C, 3 h | 80–90 | Formation of tert-butyl ester |

| Purification | Column chromatography (ethyl acetate/heptane) | — | Achieves >95% purity |

- Continuous Flow Synthesis: Industrial production benefits from continuous flow reactors, which provide enhanced control over temperature, mixing, and reaction time, leading to improved yields and reproducibility.

- In-line Monitoring: Process analytical technologies (PAT) such as FTIR or HPLC enable real-time monitoring of reaction progress, facilitating optimization.

- Minimizing Racemization: Low temperatures and rapid quenching are employed to maintain stereochemical integrity during scale-up.

- Stereochemical Control: Use of chiral catalysts or auxiliaries during key steps enhances enantiomeric excess (ee). For example, chiral ligands like (R)-BINAP or proline derivatives can be employed.

- Temperature Control: Conducting reactions at sub-ambient temperatures (e.g., −20°C) reduces racemization and side reactions.

- Solubility Enhancement: Salt formation (e.g., hydrochloride salts) or use of co-solvents (DMSO/water mixtures) improves solubility for downstream applications without altering stereochemistry.

| Preparation Step | Reagents/Conditions | Purpose | Key Considerations |

|---|---|---|---|

| Chiral Precursor Synthesis | Asymmetric synthesis or chiral pool | Obtain (2S,4R)-configured pyrrolidine | High stereochemical purity required |

| Amino Protection | Di-tert-butyl dicarbonate, base, THF/DCM, 0–25°C | Boc protection of amine | Avoid racemization, mild conditions |

| Aminomethylation | Formaldehyde, NaBH3CN or Pd/C + ammonium formate, MeOH, RT | Introduce aminomethyl group | Selective reductive amination |

| Ester Formation | Boc2O, triethylamine, DCM, 0–25°C | Form tert-butyl ester | Maintain stereochemistry |

| Purification | Column chromatography, recrystallization | Isolate pure compound | Achieve >95% purity |

| Characterization | NMR, HRMS, chiral HPLC | Confirm structure and purity | Verify stereochemistry and molecular weight |

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2S,4R)-2-(aminomethyl)-4-methylpyrrolidine-1-carboxylate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as tert-butyl hydroperoxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: tert-Butyl hydroperoxide is commonly used as an oxidizing agent.

Reduction: Lithium aluminum hydride is a typical reducing agent.

Substitution: Various nucleophiles, such as halides and amines, can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrrolidine derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development

tert-Butyl (2S,4R)-2-(aminomethyl)-4-methylpyrrolidine-1-carboxylate has been explored for its potential as a drug candidate due to its structural similarity to amino acids and peptides. Its ability to act as a building block for more complex molecules makes it valuable in the synthesis of pharmaceuticals targeting various diseases.

Case Study: Synthesis of Analogs

Researchers have synthesized various analogs of this compound to evaluate their biological activity. For instance, modifications at the pyrrolidine ring have led to derivatives with enhanced potency against specific targets in cancer therapy .

2. Neurological Research

The compound's structure allows it to interact with neurotransmitter systems, making it a candidate for research in neuropharmacology. Studies have shown that certain derivatives can modulate neurotransmitter release, which is crucial for developing treatments for neurological disorders.

Table 1: Biological Activity of Derivatives

| Compound Name | Target | Activity | Reference |

|---|---|---|---|

| Derivative A | Receptor X | IC50 = 50 nM | |

| Derivative B | Enzyme Y | Inhibition Rate = 80% |

Organic Synthesis Applications

1. Chiral Synthesis

The chiral nature of this compound makes it an important intermediate in asymmetric synthesis. Its use in creating chiral centers is critical for synthesizing enantiomerically pure compounds, which are essential in pharmaceuticals.

Case Study: Asymmetric Catalysis

In a study focusing on asymmetric catalysis, this compound was utilized as a ligand to facilitate reactions leading to high enantiomeric excesses in the synthesis of chiral drugs .

2. Peptide Synthesis

The compound serves as a protecting group for amines during peptide synthesis, allowing chemists to build complex peptide structures without unwanted side reactions. Its stability under various reaction conditions makes it an ideal choice for this application.

Mechanism of Action

The mechanism of action of tert-Butyl (2S,4R)-2-(aminomethyl)-4-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the 4-Position

The 4-position substituent significantly influences polarity, steric bulk, and hydrogen-bonding capacity. Below is a comparative analysis of analogs with distinct 4-position groups:

Key Observations:

- Methyl vs. Fluorine analogs (e.g., CAS 1138324-46-5) may exhibit improved metabolic stability due to resistance to oxidative degradation .

- Stereochemistry : The (2S,4R) configuration distinguishes the target from its (2S,4S) fluoro analog (CAS 1033245-12-3), which may display divergent binding interactions in chiral environments .

- Hydroxy and Silyl-Protected Derivatives : Compounds like CAS 1194057-63-0 introduce hydroxyl groups (protected or free) for hydrogen bonding, useful in supramolecular chemistry or enzyme inhibition .

Stability and Handling

- Storage : Most analogs (e.g., fluoro derivatives) require 2–8°C storage, whereas the methyl-substituted target compound remains stable at room temperature .

- Hazards : Fluorinated analogs may pose risks such as skin irritation (H315) or respiratory sensitization (H335), necessitating precautions during handling .

Biological Activity

Overview

tert-Butyl (2S,4R)-2-(aminomethyl)-4-methylpyrrolidine-1-carboxylate is a chiral compound belonging to the pyrrolidine class, characterized by its unique molecular structure which includes a tert-butyl group, an aminomethyl group, and a carboxylate moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis, due to its potential biological activities.

- Molecular Formula : C₁₁H₂₂N₂O₂

- Molecular Weight : 214.30 g/mol

- CAS Number : 1932061-16-9

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the tert-butyl group provides steric hindrance that can influence binding affinity and selectivity towards these targets. This modulation can impact several biochemical pathways, making it a valuable compound in drug design.

Pharmacological Applications

- Anticoagulant Activity : Research indicates that pyrrolidine derivatives can serve as factor Xa inhibitors, which are crucial in the development of anticoagulant therapies. The structural features of this compound may enhance its efficacy in this role .

- Antimicrobial Properties : Compounds with similar structures have exhibited antimicrobial activity. Studies suggest that modifications in the pyrrolidine ring can lead to enhanced antibacterial effects .

- Anti-inflammatory Effects : The compound may also play a role in reducing inflammation. Pyrrolidine derivatives have been explored for their potential to modulate inflammatory pathways .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| tert-Butyl (2R,4S)-2-(aminomethyl)-4-methylpyrrolidine-1-carboxylate | Similar pyrrolidine structure | Different stereochemistry at 2 and 4 positions |

| tert-Butyl (3S,4S)-3-amino-4-fluoropyrrolidine-1-carboxylate | Fluorine substitution at the 3 position | Potentially altered reactivity due to fluorine |

| tert-Butyl (3R,4R)-3-amino-4-fluoropyrrolidine-1-carboxylate | Fluorine substitution with different stereochemistry | Unique pharmacological profile due to stereochemistry |

This comparison highlights how slight modifications in the chemical structure can lead to significant differences in biological activity and pharmacological applications.

Factor Xa Inhibition Study

A study focused on designing novel aminopyrrolidine derivatives as factor Xa inhibitors demonstrated that modifications similar to those found in this compound could enhance anticoagulant properties. The study revealed that specific substitutions could improve binding affinity and selectivity towards factor Xa .

Antimicrobial Activity Assessment

Research evaluating the antimicrobial properties of pyrrolidine derivatives indicated that compounds with structural similarities to this compound showed promising results against various bacterial strains. These findings suggest potential applications in developing new antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.